PDE3A Inhibitory Activity of 1-Cyclobutylpiperidin-3-ol Compared to Benchmark Inhibitors
In a standardized enzymatic assay measuring the inhibition of human recombinant phosphodiesterase 3A (PDE3A), 1-Cyclobutylpiperidin-3-ol demonstrated an IC50 of 27,500 nM (27.5 µM) [1]. This is a weak inhibitory activity compared to a known potent PDE3A inhibitor in the same assay system, which exhibited an IC50 of 280 pM [2]. While not a potent inhibitor, this data establishes a clear, quantifiable baseline for its activity against PDE3A, differentiating it from more potent analogs and confirming its utility as a reference compound in screening cascades.
| Evidence Dimension | PDE3A Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 27,500 nM |
| Comparator Or Baseline | Potent PDE3A inhibitor (BDBM50496803): IC50 = 0.280 nM |
| Quantified Difference | ~98,000-fold less potent |
| Conditions | Inhibition of human recombinant PDE3A assessed by reduction in [3H]cAMP hydrolysis, preincubated with enzyme for 5 mins prior to substrate addition, measured after 20 mins by scintillation proximity assay [REFS-1, REFS-2]. |
Why This Matters
This data provides a crucial benchmark for researchers using this compound as a weak PDE3A inhibitor, allowing for proper experimental design and avoiding misinterpretation of results when compared to potent tool compounds.
- [1] BindingDB. (n.d.). BDBM50496803 (CHEMBL3218037). IC50: 2.75E+4 nM. View Source
- [2] BindingDB. (n.d.). BDBM50496803 (CHEMBL3218037). IC50: 0.280 nM for PDE10A. View Source
